molecular formula C9H6BrN3 B2437400 2-(5-Bromo-1H-indazol-3-yl)acetonitrile CAS No. 1352887-90-1

2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Cat. No.: B2437400
CAS No.: 1352887-90-1
M. Wt: 236.072
InChI Key: RPIYPKMKTJJQST-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indazol-3-yl)acetonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and a nitrile group at the acetonitrile moiety makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile typically involves the bromination of 1H-indazole followed by the introduction of the acetonitrile group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Bromo-1H-indazol-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the acetonitrile group but shares the bromine substitution.

    1H-Indazole-3-acetonitrile: Lacks the bromine substitution but has the acetonitrile group.

Uniqueness: 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(5-bromo-2H-indazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIYPKMKTJJQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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